molecular formula C8H8BrFO B1303262 4-Bromo-1-fluoro-2-(methoxymethyl)benzene CAS No. 337535-43-0

4-Bromo-1-fluoro-2-(methoxymethyl)benzene

Cat. No. B1303262
CAS RN: 337535-43-0
M. Wt: 219.05 g/mol
InChI Key: VYZYGWURKGSBFI-UHFFFAOYSA-N
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Description

The compound "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" is a brominated and fluorinated aromatic compound with a methoxymethyl substituent. This molecule is structurally related to various other bromo-substituted benzenes and benzoic acid derivatives that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes can be characterized by X-ray crystallography, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the packing motifs in the solid state . The crystal structures of bromo-hydroxy-benzoic acid derivatives have shown two-dimensional architectures formed by C–H···O hydrogen bonds and Br···O or π–π interactions . These structural analyses are crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Bromo-substituted benzenes can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH afforded the corresponding arylphenols in high yields . The Wittig-Horner reaction has been used to synthesize light-emitting monomers from bromo-substituted aldehydes . These reactions demonstrate the versatility of bromo-substituted benzenes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzenes are influenced by their molecular structure. The crystal structures can provide insights into the potential for forming supramolecular architectures . The fluorescence properties of these compounds can be investigated through UV-Vis and fluorescence spectroscopy, revealing their potential applications in light-emitting devices . Additionally, computational studies using density functional theory (DFT) can predict reactivity descriptors and non-linear optical properties, which are important for understanding the chemical behavior and potential applications of these molecules .

Scientific Research Applications

Molecular Electronics Building Blocks

4-Bromo-1-fluoro-2-(methoxymethyl)benzene has been identified as a useful building block in the synthesis of molecular wires for electronics. Aryl bromides, including this compound, are particularly valuable for constructing thiol end-capped molecular wires. Such wires can be created through efficient synthetic transformations, highlighting the compound's role in advancing molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Biologically Active Compounds

The compound has also been involved in the total synthesis of biologically active, naturally occurring substances. Specifically, it has been used in synthesizing a complex natural product starting from a related bromo-methoxymethyl-substituted aryl methyl ether. This synthesis demonstrates the compound's utility in creating biologically relevant structures (Akbaba et al., 2010).

Development of Antimicrobial Agents

Additionally, derivatives of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene have been investigated for their antimicrobial properties. Compounds carrying various substituent groups, including bromo, fluoro, and methoxy, have been synthesized and shown potent activity against a range of bacteria and fungi, often outperforming reference drugs (Liaras et al., 2011).

Radiochemical Synthesis

The compound's bromo analogue has been utilized in the radiochemical synthesis of fluoromethyl-benzene derivatives. This synthesis is part of developing new bifunctional labeling agents, crucial for advancing radiochemical studies and applications (Namolingam et al., 2001).

Polymer Chemistry

4-Bromo-1-fluoro-2-(methoxymethyl)benzene and its derivatives have also found applications in polymer chemistry. They've been used to create novel copolymers with unique properties and applications. This includes copolymerization with styrene to produce materials with specific structural and thermal properties (Hussain et al., 2019).

Safety and Hazards

“4-Bromo-1-fluoro-2-(methoxymethyl)benzene” is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Mechanism of Action

Target of Action

Similar compounds are often used in biochemical research as reagents , suggesting that this compound may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene . These factors could include temperature, pH, and the presence of other compounds or enzymes.

properties

IUPAC Name

4-bromo-1-fluoro-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZYGWURKGSBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377722
Record name 4-bromo-1-fluoro-2-(methoxymethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-fluoro-2-(methoxymethyl)benzene

CAS RN

337535-43-0
Record name 4-bromo-1-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-fluoro-2-(methoxymethyl)benzene
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Synthesis routes and methods

Procedure details

To a solution of (5-bromo-2-fluorophenyl)methanol (5.00 g) in THF (100 ml) was added 60% sodium hydride (1.08 g) at 0° C., and the mixture was stirred at room temperature for 30 min. Methyl iodide (3.80 ml) was added, and the mixture was stirred for 1.5 h. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried. The solvent was evaporated under reduced pressure and the residue was purified by column chomatography (eluent, hexane→hexane:ethyl acetate=50:1) to give the title compound (4.86 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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